1-Phenanthryl hydrogen sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

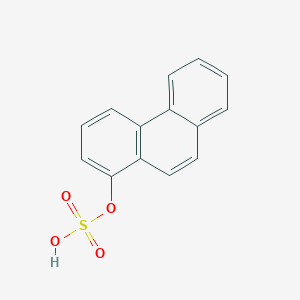

1-phenanthryl hydrogen sulfate is a phenanthryl hydrogen sulfate. It is a conjugate acid of a 1-phenanthryl sulfate.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1-Phenanthryl hydrogen sulfate serves as an effective reagent in organic synthesis. It has been utilized in:

- Nitration Reactions : It acts as a nitrating agent for the selective nitration of phenols and other aromatic compounds under mild conditions, facilitating the formation of nitro derivatives without harsh reagents .

- Biginelli Reaction : The compound can be employed in the three-component Biginelli reaction, which synthesizes dihydropyrimidinones from aldehydes, urea, and β-keto esters. This reaction benefits from the acidic environment provided by this compound, leading to higher yields and selectivity .

Catalytic Applications

Due to its acidic nature, this compound is also valuable in catalysis:

- Acid Catalysis : It has been used as a catalyst for various acid-catalyzed reactions, including esterifications and alkylations. Its ability to protonate substrates enhances reaction rates and selectivity .

- Green Chemistry : The compound's use aligns with principles of green chemistry, promoting environmentally friendly processes by reducing the need for toxic solvents and reagents. Its application in solvent-free reactions exemplifies this trend .

Material Science Applications

This compound has potential applications in materials science:

- Organic Electronics : Research indicates that derivatives of phenanthrene can be utilized in organic light-emitting diodes (OLEDs) due to their favorable electronic properties. The incorporation of this compound into polymer matrices may enhance charge transport properties, improving device performance .

- Nanocomposites : The compound can be used to modify nanomaterials, enhancing their stability and functionality. This application is particularly relevant in developing advanced materials for electronics and photonics .

Case Study 1: Nitration of Phenols

In a study examining the nitration of phenols using this compound as a nitrating agent, researchers reported high selectivity and yield compared to traditional methods. The mild reaction conditions minimized side reactions, demonstrating the compound's effectiveness in organic synthesis .

Case Study 2: Biginelli Reaction Optimization

A research team optimized the Biginelli reaction using this compound as a catalyst. They achieved significant improvements in yield and reaction time compared to conventional methods. This case highlights the compound's role in enhancing synthetic efficiency while adhering to green chemistry principles .

Propiedades

Fórmula molecular |

C14H10O4S |

|---|---|

Peso molecular |

274.29 g/mol |

Nombre IUPAC |

phenanthren-1-yl hydrogen sulfate |

InChI |

InChI=1S/C14H10O4S/c15-19(16,17)18-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9H,(H,15,16,17) |

Clave InChI |

KSLTXOSGWUKDQR-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3OS(=O)(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.